Comparative Reactivity with Aqueous Hydroxyl Radical (·OH) vs. Chlorinated Analogs
The bimolecular rate constant for the reaction of 1,1-dichloroacetone with the hydroxyl radical (·OH) in water is (8.8±0.4) × 10⁷ M⁻¹ s⁻¹, which is 48% lower than the rate constant for chloroacetone ((1.69±0.05) × 10⁸ M⁻¹ s⁻¹) and 167% higher than that for 1,1,1-trichloroacetone ((3.3±0.1) × 10⁷ M⁻¹ s⁻¹). Although direct data for 1-bromo-1,1-dichloroacetone are not reported in this study, the observed trend demonstrates that increasing halogenation on the α-carbon significantly reduces ·OH reactivity, with bromine substitution expected to further modulate this rate based on established halogen effects on electrophilicity [1].
| Evidence Dimension | Bimolecular rate constant with hydroxyl radical (·OH) in water |
|---|---|
| Target Compound Data | Not directly measured in source; predicted to be lower than 1,1-dichloroacetone based on halogenation trend |
| Comparator Or Baseline | Chloroacetone: (1.69±0.05) × 10⁸ M⁻¹ s⁻¹; 1,1-Dichloroacetone: (8.8±0.4) × 10⁷ M⁻¹ s⁻¹; 1,1,1-Trichloroacetone: (3.3±0.1) × 10⁷ M⁻¹ s⁻¹ |
| Quantified Difference | 1,1-Dichloroacetone rate constant is 48% lower than chloroacetone and 167% higher than 1,1,1-trichloroacetone |
| Conditions | Aqueous solution, electron pulse radiolysis with transient absorption spectroscopy, 298 K |
Why This Matters
This trend directly informs selection of 1-bromo-1,1-dichloroacetone for studies modeling hydroxyl radical-mediated degradation of brominated-chlorinated DBPs in advanced oxidation water treatment processes, where its distinct reactivity profile compared to all-chlorine analogs is critical for accurate kinetic modeling.
- [1] Wojnárovits, L., Takács, E., & Emmi, S. S. (2002). Absolute rate constants for the reaction of the hydrated electron, hydroxyl radical and hydrogen atom with chloroacetones in water. Radiation Physics and Chemistry, 65(4-5), 327-334. View Source
